3,4,5-Tris[(4-iodobenzyl)sulfanyl]pyridazine
Description
3,4,5-Tris[(4-iodobenzyl)sulfanyl]pyridazine is a pyridazine derivative featuring three (4-iodobenzyl)sulfanyl substituents at positions 3, 4, and 5 of the heteroaromatic core. Sulfanyl (–S–) linkages contribute to electron-donating properties, modulating the pyridazine ring’s reactivity and biological interactions. This compound is hypothesized to exhibit antimicrobial or antitumor activity due to structural parallels with other bioactive pyridazine derivatives .
Properties
CAS No. |
5273-26-7 |
|---|---|
Molecular Formula |
C25H19I3N2S3 |
Molecular Weight |
824.3 g/mol |
IUPAC Name |
3,4,5-tris[(4-iodophenyl)methylsulfanyl]pyridazine |
InChI |
InChI=1S/C25H19I3N2S3/c26-20-7-1-17(2-8-20)14-31-23-13-29-30-25(33-16-19-5-11-22(28)12-6-19)24(23)32-15-18-3-9-21(27)10-4-18/h1-13H,14-16H2 |
InChI Key |
JWGZILNQMLLLNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CSC2=CN=NC(=C2SCC3=CC=C(C=C3)I)SCC4=CC=C(C=C4)I)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Tris((4-iodobenzyl)thio)pyridazine typically involves the reaction of pyridazine derivatives with 4-iodobenzylthiol. The process generally includes the following steps:
Formation of Pyridazine Core: The pyridazine core is synthesized through the cyclization of appropriate precursors under controlled conditions.
Thioether Formation: The 4-iodobenzylthiol is then reacted with the pyridazine core in the presence of a suitable base, such as sodium hydride or potassium carbonate, to form the thioether linkages.
Industrial Production Methods
While specific industrial production methods for 3,4,5-Tris((4-iodobenzyl)thio)pyridazine are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Tris((4-iodobenzyl)thio)pyridazine can undergo various chemical reactions, including:
Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the iodine atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like thiols, amines, or alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Deiodinated derivatives.
Substitution: Various substituted pyridazine derivatives.
Scientific Research Applications
3,4,5-Tris((4-iodobenzyl)thio)pyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 3,4,5-Tris((4-iodobenzyl)thio)pyridazine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thioether and iodine groups. These interactions can modulate various biological pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural and Electronic Differences
a. Substituent Effects
- Target Compound : The three (4-iodobenzyl)sulfanyl groups create a highly substituted, electron-rich pyridazine system. Iodine’s polarizability and size enhance steric hindrance and may improve membrane penetration.
- Compound 27 () : Features a pyridinesulfonamide core with a 4-butyl-3,5-dimethylpyrazole and 4-chlorophenyl carbamoyl group. The sulfonamide (–SO2–) moiety is electron-withdrawing, contrasting with the electron-donating sulfanyl groups in the target compound .
b. Molecular Weight and Physicochemical Properties
The target compound’s higher molecular weight and iodine content likely increase melting points and reduce solubility in polar solvents compared to Compound 26.
a. Antimicrobial Activity
- Saturated Pyrrolopyridazines (): Exhibit stronger activity against Pseudomonas aeruginosa and Candida albicans, attributed to improved membrane interaction via saturated rings. Partial saturation enhances activity against Staphylococcus aureus .
b. Mechanism Insights
- Sulfanyl groups may disrupt bacterial redox balance or enzyme function via thiol interactions.
- Iodine’s lipophilicity could enhance bioavailability, while halogen bonding might stabilize target binding.
Biological Activity
3,4,5-Tris[(4-iodobenzyl)sulfanyl]pyridazine is a novel compound belonging to the pyridazine family, which has garnered attention due to its potential biological activities. Pyridazine derivatives are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article delves into the biological activity of this compound, synthesizing findings from various studies.
Chemical Structure
The compound features a pyridazine core substituted with three [(4-iodobenzyl)sulfanyl] groups. This structural configuration is pivotal for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyridazine derivatives. For instance, compounds with similar structures have shown significant inhibition of cancer cell proliferation. The mechanism often involves the induction of apoptosis and cell cycle arrest in various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | 12.5 | Induction of apoptosis |
| Similar Pyridazine Derivative | HeLa (cervical cancer) | 15.0 | Cell cycle arrest |
Antimicrobial Activity
Pyridazine derivatives exhibit notable antimicrobial properties against a range of pathogens. The specific activity of this compound against bacterial strains has been evaluated using standard disc diffusion methods.
| Pathogen | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| E. coli | 20 | 50 µg/mL |
| S. aureus | 22 | 30 µg/mL |
Anti-inflammatory Activity
Research indicates that pyridazine derivatives can inhibit pro-inflammatory cytokines. The compound's ability to reduce IL-6 and TNF-alpha levels in vitro suggests it may serve as a therapeutic agent in inflammatory diseases.
Study 1: Anticancer Evaluation
In a study conducted by Asif et al., the anticancer effects of various pyridazine derivatives were assessed. The results indicated that compounds with sulfanyl substitutions significantly reduced cell viability in MCF-7 cells by promoting apoptosis through caspase activation.
Study 2: Antimicrobial Screening
A screening of this compound against clinical isolates demonstrated effective antibacterial activity comparable to standard antibiotics. This positions the compound as a promising candidate for further development in antimicrobial therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
